molecular formula C17H20N8 B12263095 2-methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

2-methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B12263095
M. Wt: 336.4 g/mol
InChI Key: QRMDZWZHQDMVKI-UHFFFAOYSA-N
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Description

2-methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of 2-methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:

    Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Substitution reactions: Introduction of the pyrazolyl and piperazinyl groups through nucleophilic substitution reactions.

    Final modifications: Methylation and other functional group modifications to achieve the desired compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine core or other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrimidine derivatives.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. For example:

The uniqueness of 2-methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C17H20N8

Molecular Weight

336.4 g/mol

IUPAC Name

2-methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine

InChI

InChI=1S/C17H20N8/c1-13-4-5-15(22-21-13)23-8-10-24(11-9-23)16-12-17(20-14(2)19-16)25-7-3-6-18-25/h3-7,12H,8-11H2,1-2H3

InChI Key

QRMDZWZHQDMVKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C

Origin of Product

United States

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